In-depth Technical Guide: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
In-depth Technical Guide: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a halogenated pyridone derivative recognized for its role as a key intermediate in the synthesis of various agrochemicals and potentially in the pharmaceutical industry.[1] Its chemical structure, featuring amino, chloro, and fluoro substituents, provides multiple reactive sites, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known applications.
Chemical Identity and Structure
The nomenclature and structural details of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone are fundamental for its application in research and development.
IUPAC Name: 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one[2]
Synonyms: 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, 4-amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, 2-Hydroxy-3,5-dichloro-4-amino-6-fluoropyridine[3]
Chemical Structure:
Chemical Structure of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₃Cl₂FN₂O |
| Molecular Weight | 196.99 g/mol |
| CAS Number | 94133-62-7 |
| Appearance | Yellow solid |
| Boiling Point | 134.7 °C at 760 mmHg |
| Density | 1.69 g/cm³ |
| Flash Point | 35.3 °C |
| pKa (Predicted) | 3.54 ± 0.20 |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Synthesis
The primary application of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is as a crucial intermediate in the synthesis of the herbicide Fluroxypyr.[3] The synthesis generally involves the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Experimental Protocol: Synthesis from 4-Amino-3,5-dichloro-2,6-difluoropyridine
This protocol outlines the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone via the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Materials:
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4-Amino-3,5-dichloro-2,6-difluoropyridine
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Potassium hydroxide (KOH) aqueous solution
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N,N-dimethylacetamide (DMAC) or other suitable solvent
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Reaction flask equipped with a reflux condenser and stirring apparatus
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Centrifuge
Procedure:
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In a reaction flask, dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine in a suitable solvent such as N,N-dimethylacetamide (DMAC).
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Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture with continuous stirring. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.
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Heat the mixture to reflux and maintain for approximately 2 to 2.5 hours.[3]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.[3]
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The isolated salt can then be neutralized with a suitable acid to yield 4-Amino-3,5-dichloro-6-fluoro-2-pyridone.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone and its subsequent use in the production of Fluroxypyr.
Synthesis Workflow
Biological Activity and Applications
While 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is primarily known as a precursor in agrochemical synthesis, some sources suggest potential antimicrobial and antiviral properties, though specific data from biological assays are not widely available in the public domain.[1]
Agrochemicals
The most significant application of this compound is in the production of the herbicide Fluroxypyr. Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in various crops.[3] 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a known environmental transformation product of Fluroxypyr and its meptyl ester.[2]
Pharmaceutical Research
The pyridone scaffold is of interest in medicinal chemistry for the development of new therapeutic agents.[3] Halogenated pyridines, such as the title compound, serve as versatile scaffolds in drug discovery. The presence of fluorine and chlorine atoms can influence the compound's pharmacokinetic and pharmacodynamic properties. However, to date, no specific therapeutic applications for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone have been reported in peer-reviewed literature.
Safety and Handling
Conclusion
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the herbicide Fluroxypyr. Its physicochemical properties and a reliable synthesis protocol are established. While its potential as a bioactive molecule in its own right has been suggested, further research and publication of specific biological data are needed to substantiate these claims and explore its potential applications beyond the agrochemical industry. Researchers interested in this compound for drug development would need to undertake primary screening and mechanistic studies to elucidate any potential therapeutic value.
